4-[2-(2-phenoxyethoxy)ethyl]morpholine

Catalog No.
S4144245
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(2-phenoxyethoxy)ethyl]morpholine

Product Name

4-[2-(2-phenoxyethoxy)ethyl]morpholine

IUPAC Name

4-[2-(2-phenoxyethoxy)ethyl]morpholine

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-2-4-14(5-3-1)18-13-12-17-11-8-15-6-9-16-10-7-15/h1-5H,6-13H2

InChI Key

XQTNGIOGMNYJCV-UHFFFAOYSA-N

SMILES

C1COCCN1CCOCCOC2=CC=CC=C2

Canonical SMILES

C1COCCN1CCOCCOC2=CC=CC=C2

The exact mass of the compound 4-[2-(2-phenoxyethoxy)ethyl]morpholine is 251.15214353 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[2-(2-phenoxyethoxy)ethyl]morpholine is an organic compound classified as a morpholine derivative, with the molecular formula C14H21NO3C_{14}H_{21}NO_3. This compound features a morpholine ring substituted with a phenoxyethoxy group, which contributes to its unique chemical properties. The presence of this substituent enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: It can undergo reduction reactions using lithium aluminum hydride, resulting in the formation of alcohols or amines.
  • Substitution: The phenoxyethoxy group may be substituted with other functional groups through nucleophilic substitution reactions, typically facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as dichloromethane.

Common Reagents and Conditions

Reaction TypeReagentConditionsMajor Products Formed
OxidationPotassium permanganateAcidic mediumKetones, carboxylic acids
ReductionLithium aluminum hydrideAnhydrous etherAlcohols, amines
SubstitutionSodium hydroxideDichloromethaneSubstituted morpholine derivatives

Research indicates that 4-[2-(2-phenoxyethoxy)ethyl]morpholine exhibits potential biological activities, including antimicrobial and antifungal properties. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which modulate biological pathways. These characteristics make it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 4-[2-(2-phenoxyethoxy)ethyl]morpholine typically involves the nucleophilic substitution of morpholine with 2-(2-phenoxyethoxy)ethyl chloride. The reaction is generally conducted in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and under controlled conditions:

  • Temperature: Room temperature to 60°C
  • Solvent: Common solvents include dichloromethane or toluene
  • Reaction Time: Several hours to overnight

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, followed by purification techniques such as distillation or recrystallization.

4-[2-(2-phenoxyethoxy)ethyl]morpholine has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its biological activities, particularly in antimicrobial and antifungal research.
  • Medicine: Explored for potential use in drug development, especially in designing novel therapeutic agents.
  • Industry: Utilized as an intermediate in producing specialty chemicals.

The interaction studies of 4-[2-(2-phenoxyethoxy)ethyl]morpholine focus on its binding affinity to biological targets. These studies are crucial for understanding its pharmacological effects and potential therapeutic uses. The compound's ability to modulate enzyme activity or receptor function suggests significant implications in drug design and development.

Several compounds share structural similarities with 4-[2-(2-phenoxyethoxy)ethyl]morpholine. Here are some notable examples:

Compound NameStructure Description
2-Morpholinoethyl-2-phenoxyethyl etherA morpholine derivative with a similar ether group.
4-(2-Phenoxyethyl)morpholineContains a phenoxyethyl group attached to the morpholine ring.
2,6-Dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholineA dimethyl-substituted variant of the original compound.

Uniqueness

The uniqueness of 4-[2-(2-phenoxyethoxy)ethyl]morpholine lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to similar compounds. Its reactivity patterns and stability profiles may differ significantly from those of its analogs, making it particularly valuable in research and industrial applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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